molecular formula C23H29NO2 B12909975 Methyl 2,4-dicyclohexylquinoline-3-carboxylate CAS No. 753487-76-2

Methyl 2,4-dicyclohexylquinoline-3-carboxylate

Cat. No.: B12909975
CAS No.: 753487-76-2
M. Wt: 351.5 g/mol
InChI Key: RTBHRMMMSSKGKN-UHFFFAOYSA-N
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Description

Methyl 2,4-dicyclohexylquinoline-3-carboxylate is a chemical compound with the molecular formula C23H29NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dicyclohexylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyclohexylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

Methyl 2,4-dicyclohexylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,4-dicyclohexylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • 4-hydroxyquinoline-3-carboxylate
  • Quinoline-3-carboxamide derivatives

Uniqueness

Methyl 2,4-dicyclohexylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

753487-76-2

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

methyl 2,4-dicyclohexylquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO2/c1-26-23(25)21-20(16-10-4-2-5-11-16)18-14-8-9-15-19(18)24-22(21)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3

InChI Key

RTBHRMMMSSKGKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCCC3)C4CCCCC4

Origin of Product

United States

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